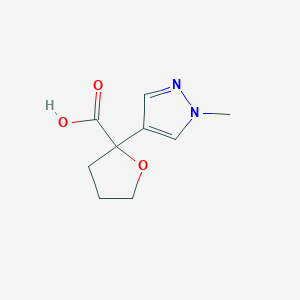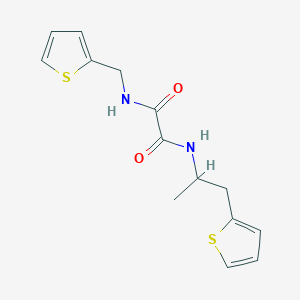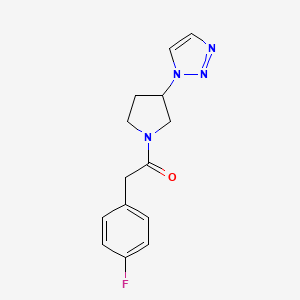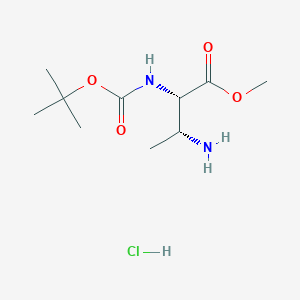
2-(1-methyl-1H-pyrazol-4-yl)oxolane-2-carboxylic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
“2-(1-methyl-1H-pyrazol-4-yl)oxolane-2-carboxylic acid” is a chemical compound with the molecular formula C9H12N2O3 . It is also known as rac-(2R,3R)-3-(1-methyl-1H-pyrazol-4-yl)oxolane-2-carboxylic acid hydrochloride . The compound has a molecular weight of 232.67 .
Synthesis Analysis
The synthesis of pyrazole compounds, such as “this compound”, involves various strategies including multicomponent approach, dipolar cycloadditions, and cyclocondensation of hydrazine with a carbonyl system . A detailed analysis of the synthesis process would require more specific information about the desired synthesis route and the starting materials.Molecular Structure Analysis
The InChI code for this compound is 1S/C9H12N2O3.ClH/c1-11-5-6(4-10-11)7-2-3-14-8(7)9(12)13;/h4-5,7-8H,2-3H2,1H3,(H,12,13);1H/t7-,8-;/m0./s1 . This code provides a detailed description of the molecular structure of the compound, including the positions of the atoms and the stereochemistry.Physical And Chemical Properties Analysis
The compound is a powder at room temperature . More specific physical and chemical properties such as melting point, boiling point, and density were not found in the search results .Wissenschaftliche Forschungsanwendungen
Synthesis and Chemical Transformations
Research has explored the synthesis and chemical transformations of derivatives related to 2-(1-methyl-1H-pyrazol-4-yl)oxolane-2-carboxylic acid, highlighting its potential in creating diverse chemical structures. For example, studies on the formation of 1H-pyrazole-3-carboxamide and -3-carboxylate derivatives through reactions with various binucleophiles have been reported, demonstrating the compound's versatility in chemical synthesis (Yıldırım, Kandemirli, & Akçamur, 2005). Furthermore, the synthesis and transformations of derivatives of 2-aryl-5-(3,5-dimethyl-1H-pyrazol-1-yl)-1,3-oxazole-4-carboxylic acid have been explored, showcasing the compound's application in generating functional derivatives for further chemical transformations (Prokopenko, Pil'o, Vasilenko, & Brovarets, 2010).
Coordination Complexes and Crystal Structures
Significant research has focused on the synthesis and characterization of coordination complexes derived from pyrazole-dicarboxylate acid derivatives, including this compound and its relatives. These studies provide insights into the compound's ability to form chelate complexes with metals such as Cu and Co, offering potential applications in materials science and coordination chemistry (Radi, Yahyi, Et‐touhami, Jha, Adarsh, Robeyns, & Garcia, 2015).
Luminescence Properties
Research on the solid-state luminescence properties of coordination polymers constructed with pyrazole-carboxylic acid derivatives indicates potential applications in luminescent materials. These studies reveal how the structural features of such compounds influence their luminescence, suggesting their utility in developing new luminescent materials and sensors (Su, Cheng, Ren, Zhai, Tao, Liu, 2014).
Catalytic Applications
Explorations into the catalytic applications of novel organo solid acids with urea moiety, synthesized from derivatives of pyrazole-carboxylic acids, highlight the compound's role in green chemistry. These studies demonstrate the efficiency of such compounds in catalyzing various organic reactions under mild and solvent-free conditions, offering environmentally friendly alternatives for chemical synthesis processes (Zolfigol, Ayazi-Nasrabadi, & Baghery, 2015).
Safety and Hazards
The compound has been assigned the GHS07 pictogram, indicating that it may cause skin irritation, serious eye irritation, and may cause respiratory irritation . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray, washing thoroughly after handling, using only outdoors or in a well-ventilated area, wearing protective gloves/protective clothing/eye protection/face protection, and others .
Zukünftige Richtungen
The future directions for research on “2-(1-methyl-1H-pyrazol-4-yl)oxolane-2-carboxylic acid” could involve exploring its potential biological activities, optimizing its synthesis process, and investigating its mechanism of action. Given the wide range of activities exhibited by pyrazole derivatives, this compound could have potential applications in various fields such as medicinal chemistry, drug discovery, and agrochemistry .
Eigenschaften
IUPAC Name |
2-(1-methylpyrazol-4-yl)oxolane-2-carboxylic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H12N2O3/c1-11-6-7(5-10-11)9(8(12)13)3-2-4-14-9/h5-6H,2-4H2,1H3,(H,12,13) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RUJBMWLUMNXLMO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=C(C=N1)C2(CCCO2)C(=O)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H12N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
196.20 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![tert-butyl N-[1-carbamoyl-3-(propan-2-yloxy)propyl]carbamate](/img/structure/B2863703.png)



![3-(1-Thieno[3,2-d]pyrimidin-4-ylazetidin-3-yl)imidazolidine-2,4-dione](/img/structure/B2863709.png)
![4-acetyl-N-(2-(diethylamino)ethyl)-N-(6-methylbenzo[d]thiazol-2-yl)benzamide hydrochloride](/img/structure/B2863710.png)
![tert-Butyl [1-(pyridin-4-ylmethyl)piperidin-4-yl]methylcarbamate](/img/structure/B2863711.png)
![3-[2-Bromo-5-(trifluoromethyl)phenyl]propan-1-ol](/img/structure/B2863713.png)
![(3Z)-3-[(2,4-dichlorophenyl)imino]-3H-benzo[f]chromene-2-carboxamide](/img/structure/B2863716.png)




![7-Benzyl-3-Oxa-7,9-Diazabicyclo[3.3.1]Nonane Hydrochloride](/img/structure/B2863723.png)